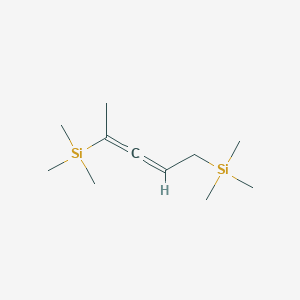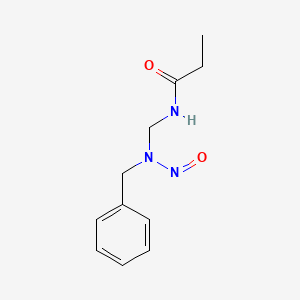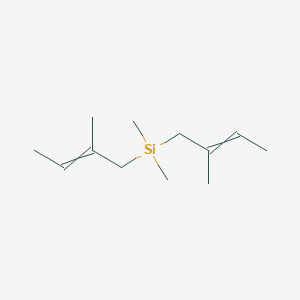
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is a chemical compound known for its unique structure and reactivity It features a nitrobenzene sulfonyl group attached to an oxaziridine ring, which is further connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate oxaziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might include recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form sulfonyl oxaziridines.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions
Major Products Formed
Oxidation: Sulfonyl oxaziridines.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate esters
Applications De Recherche Scientifique
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and introduce functional groups into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the oxaziridine ring.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
4-Nitrobenzenesulfonamide: Contains the sulfonamide group instead of the sulfonyl chloride
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is unique due to the presence of both the oxaziridine ring and the nitrobenzene sulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Propriétés
Numéro CAS |
63160-15-6 |
|---|---|
Formule moléculaire |
C13H10N2O5S |
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-8-12(9-7-11)21(18,19)15-13(20-15)10-4-2-1-3-5-10/h1-9,13H |
Clé InChI |
ZVKWENRNBURNNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


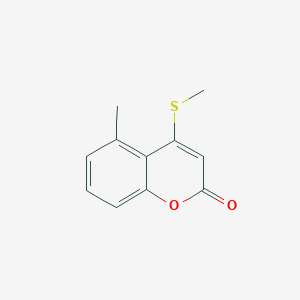

![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
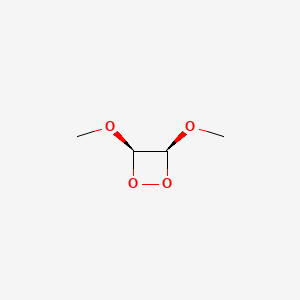


![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)

